molecular formula C16H11F3N2O3S B8331643 N-Quinolin-8-yl-3-trifluoromethoxy-benzenesulfonamide

N-Quinolin-8-yl-3-trifluoromethoxy-benzenesulfonamide

Cat. No. B8331643
M. Wt: 368.3 g/mol
InChI Key: HWGJFWLZGYKJGU-UHFFFAOYSA-N
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Patent
US09102688B2

Procedure details

In the similar fashion using route 14 general procedure 27, 8-aminoquinoline (100 mg, 0.69 mmol), 3-trifluoromethoxybenzenesulfonyl chloride (200 mg, 0.69 mmol) and DMAP (cat.) gave the title compound (150 mg, 60%) after purification by column chromatography with DCM as the eluent.
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Yield
60%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:11]=1[N:10]=[CH:9][CH:8]=[CH:7]2.[F:12][C:13]([F:26])([F:25])[O:14][C:15]1[CH:16]=[C:17]([S:21](Cl)(=[O:23])=[O:22])[CH:18]=[CH:19][CH:20]=1>CN(C1C=CN=CC=1)C>[N:10]1[C:11]2[C:6](=[CH:5][CH:4]=[CH:3][C:2]=2[NH:1][S:21]([C:17]2[CH:18]=[CH:19][CH:20]=[C:15]([O:14][C:13]([F:12])([F:25])[F:26])[CH:16]=2)(=[O:23])=[O:22])[CH:7]=[CH:8][CH:9]=1

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
NC=1C=CC=C2C=CC=NC12
Step Two
Name
Quantity
200 mg
Type
reactant
Smiles
FC(OC=1C=C(C=CC1)S(=O)(=O)Cl)(F)F
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C)C=1C=CN=CC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1=CC=CC2=CC=CC(=C12)NS(=O)(=O)C1=CC(=CC=C1)OC(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 150 mg
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 59%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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